

An In-depth Technical Guide to Triterpenoid Saponins in the Celosia Genus

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Compound of Interest

Compound Name: *Celosin H*

Cat. No.: B12407713

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Introduction

The genus *Celosia*, belonging to the *Amaranthaceae* family, encompasses a variety of species known for their vibrant ornamental flowers and traditional medicinal uses. Among the diverse array of phytochemicals present in these plants, triterpenoid saponins have emerged as a class of compounds with significant pharmacological potential. These glycosidic compounds, characterized by a triterpenoid aglycone backbone linked to one or more sugar moieties, have been isolated primarily from the seeds of *Celosia argentea* and *Celosia cristata*. Extensive research has revealed their promising biological activities, including anti-inflammatory, antitumor, and hepatoprotective effects, making them attractive candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on triterpenoid saponins from the *Celosia* genus, with a focus on their quantitative analysis, experimental protocols, and underlying mechanisms of action.

Triterpenoid Saponins from *Celosia* Species

A number of oleanane-type triterpenoid saponins have been isolated and characterized from the seeds of *Celosia* species. These include a series of compounds designated as celosins (A, B, C, D, E, F, G, H, I, J, K, and L) and cristatain.^{[1][2][3]} The structural diversity of these saponins, arising from variations in the aglycone structure and the composition and linkage of the sugar chains, contributes to their varied biological activities.

Quantitative Data on Triterpenoid Saponins from Celosia

The following tables summarize the available quantitative data on the yield and biological activities of triterpenoid saponins isolated from Celosia species.

Table 1: Yield of Triterpenoid Saponins from Celosia Species

Compound	Plant Source	Plant Part	Yield (%)	Reference
Celosin A	Celosia argentea	Seeds	0.0512 - 0.1143	[4]
Celosin B	Celosia argentea	Seeds	0.0109 - 0.0815	[4]
Total Triterpenoid Saponins (five compounds)	Celosia argentea (Semen Celosiae)	Seeds	0.3348	A 2025 study mentioned a total concentration of 3.348 mg/g for five triterpenoid saponins.

Table 2: In Vitro Anti-inflammatory Activity of Triterpenoid Saponins from Celosia argentea

Compound	Assay	Cell Line	IC ₅₀ (μM)	Reference
Celosin E	NO Production Inhibition (LPS- induced)	RAW 264.7	0.158	A 2011 study reported these IC50 values.
Celosin F	NO Production Inhibition (LPS- induced)	RAW 264.7	0.384	A 2011 study reported these IC50 values.
Celosin G	NO Production Inhibition (LPS- induced)	RAW 264.7	0.278	A 2011 study reported these IC50 values.
Cristatain	NO Production Inhibition (LPS- induced)	RAW 264.7	0.047	A 2011 study reported these IC50 values.
Indomethacin (Positive Control)	NO Production Inhibition (LPS- induced)	RAW 264.7	0.371	A 2011 study reported these IC50 values.

Table 3: In Vitro Cytotoxicity of Cristatain from Celosia argentea against Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μg/mL)	Reference
SHG44	Human Glioma	23.71 ± 2.96	A 2011 study reported these IC50 values.
HCT116	Human Colon Carcinoma	26.76 ± 4.11	A 2011 study reported these IC50 values.
CEM	Human Leukemia	31.62 ± 2.66	A 2011 study reported these IC50 values.
MDA-MB-435	Human Melanoma	27.63 ± 2.93	A 2011 study reported these IC50 values.
HepG2	Human Hepatocellular Carcinoma	28.35 ± 2.32	A 2011 study reported these IC50 values.

Table 4: Hepatoprotective Effects of Triterpenoid Saponins from Celosia Species

Compound	Model	Key Findings	Reference
Cristatain	CCl ₄ and DMF-induced hepatotoxicity in mice	Significant decreases in serum AST, ALT, and ALP levels.[1]	[1]
Celosin C	CCl ₄ -induced hepatotoxicity in mice	Significant hepatoprotective effects (p<0.01).[2]	[2]
Celosin D	CCl ₄ -induced hepatotoxicity in mice	Significant hepatoprotective effects (p<0.01).[2]	[2]
Celosin I	CCl ₄ and N,N-dimethylformamide-induced hepatotoxicity in mice	Exhibited significant hepatoprotective effect.	A 2013 study in Natural Product Research.
Celosin II	CCl ₄ and N,N-dimethylformamide-induced hepatotoxicity in mice	Exhibited significant hepatoprotective effect.	A 2013 study in Natural Product Research.

Experimental Protocols

Extraction of Triterpenoid Saponins from Celosia Seeds

This protocol outlines a general procedure for the extraction of triterpenoid saponins from the seeds of Celosia species.

Materials:

- Dried and powdered seeds of Celosia argentea or Celosia cristata
- Methanol or 70% Ethanol
- Soxhlet apparatus or maceration equipment

- Rotary evaporator
- n-Hexane
- n-Butanol
- Distilled water

Procedure:

- Defatting: The powdered seeds are first defatted by extraction with n-hexane to remove lipids. This can be done using a Soxhlet apparatus for 6-8 hours or by maceration with stirring for 24 hours. The defatted material is then air-dried.
- Extraction: The defatted seed powder is then extracted with methanol or 70% ethanol.
 - Soxhlet Extraction: The material is placed in a thimble and extracted in a Soxhlet apparatus for 8-12 hours.
 - Maceration: The material is soaked in the solvent (1:10 w/v) and stirred at room temperature for 24-48 hours. The process is repeated three times.
- Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
- Liquid-Liquid Partitioning: The crude extract is suspended in distilled water and partitioned successively with n-butanol. The n-butanol fractions, which contain the saponins, are collected and combined.
- Final Concentration: The combined n-butanol fractions are concentrated under reduced pressure to yield the crude triterpenoid saponin extract.



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Extraction Workflow for Celosia Saponins

Isolation and Purification of Triterpenoid Saponins

The crude saponin extract is a complex mixture and requires further purification to isolate individual compounds. Column chromatography is a standard technique for this purpose.

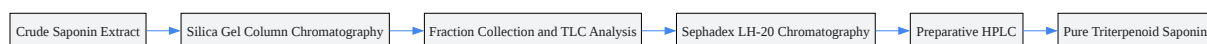
Materials:

- Crude saponin extract
- Silica gel (for column chromatography)
- Sephadex LH-20
- Solvents for elution (e.g., chloroform, methanol, water, ethyl acetate in various ratios)
- Thin Layer Chromatography (TLC) plates and developing chamber
- Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

Procedure:

- Silica Gel Column Chromatography:
 - A glass column is packed with silica gel slurried in a non-polar solvent (e.g., chloroform).
 - The crude saponin extract, dissolved in a minimal amount of the initial mobile phase, is loaded onto the top of the column.
 - The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol. For example, a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v) can be used.
 - Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.
- Sephadex LH-20 Column Chromatography:

- Fractions enriched with saponins from the silica gel column are further purified on a Sephadex LH-20 column.
- Methanol is typically used as the mobile phase.
- This step helps to separate compounds based on their size and polarity.
- Preparative HPLC (Optional):
 - For final purification to obtain highly pure individual saponins, preparative HPLC with a C18 column is often employed.
 - A gradient of methanol and water or acetonitrile and water is typically used as the mobile phase.



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Purification Workflow for Celosia Saponins

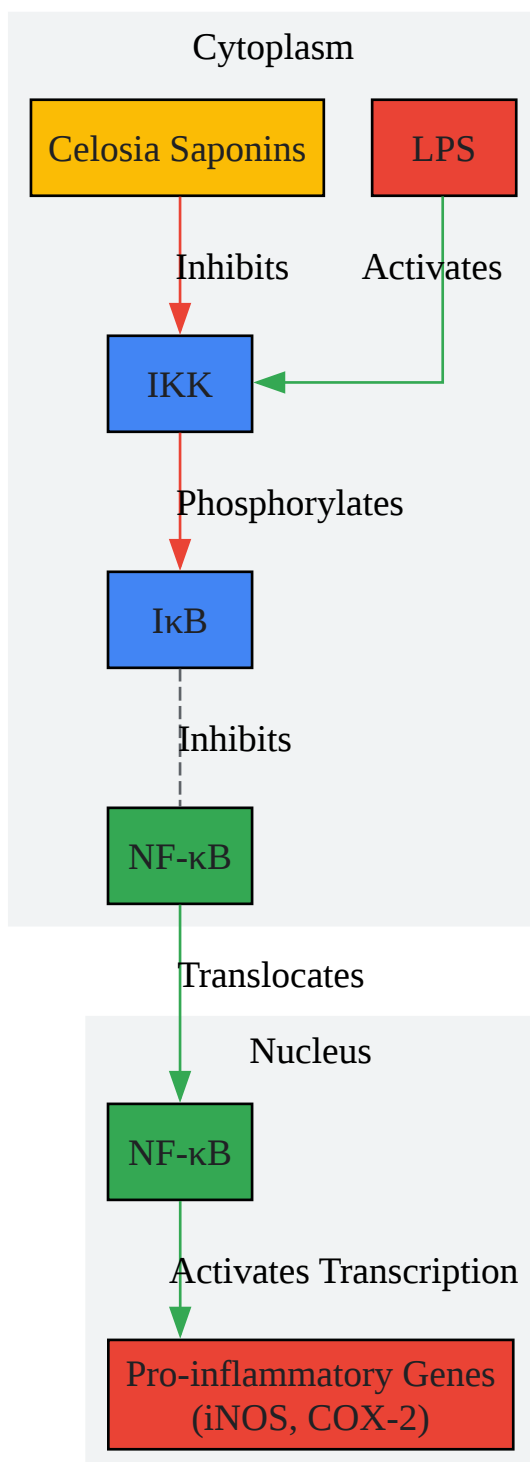
Signaling Pathways Modulated by Triterpenoid Saponins

The biological activities of triterpenoid saponins are mediated through their interaction with various cellular signaling pathways. While research specifically on Celosia saponins is ongoing, studies on other triterpenoid saponins provide insights into their potential mechanisms of action, particularly in inflammation and cancer.

Anti-inflammatory Effects and the NF- κ B Pathway

Inflammation is a complex biological response, and the transcription factor Nuclear Factor-kappa B (NF- κ B) is a key regulator of this process. In unstimulated cells, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including

those for nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some saponins have been shown to inhibit the activation of the NF- κ B pathway, thereby reducing the production of inflammatory mediators.[5][6]

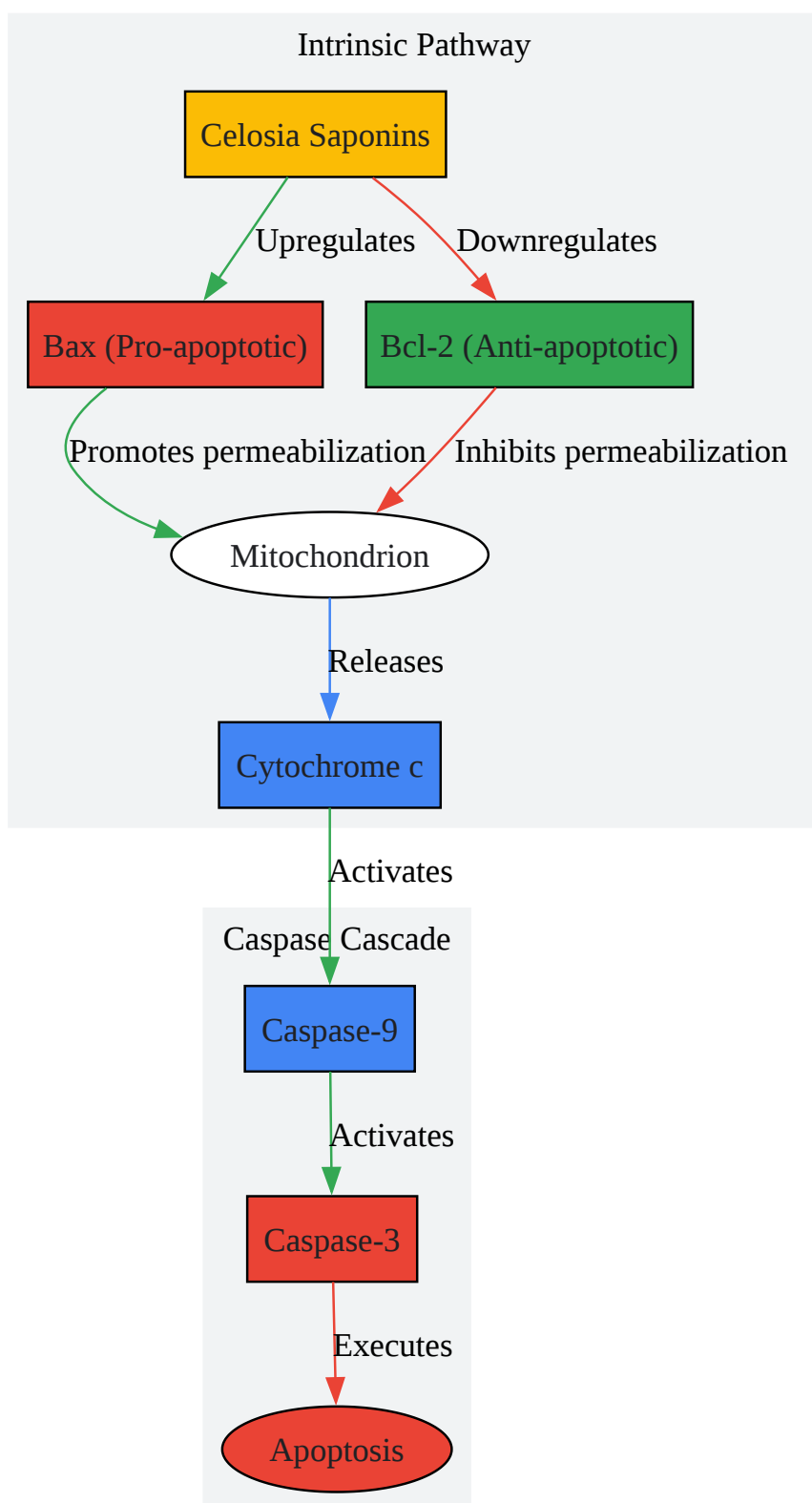


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Inhibition of NF- κ B Pathway by Celosia Saponins

Antitumor Effects and Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Saponins have been reported to induce apoptosis in various cancer cell lines through the modulation of key proteins in these pathways, such as the Bcl-2 family of proteins and caspases.^[7]^[8]

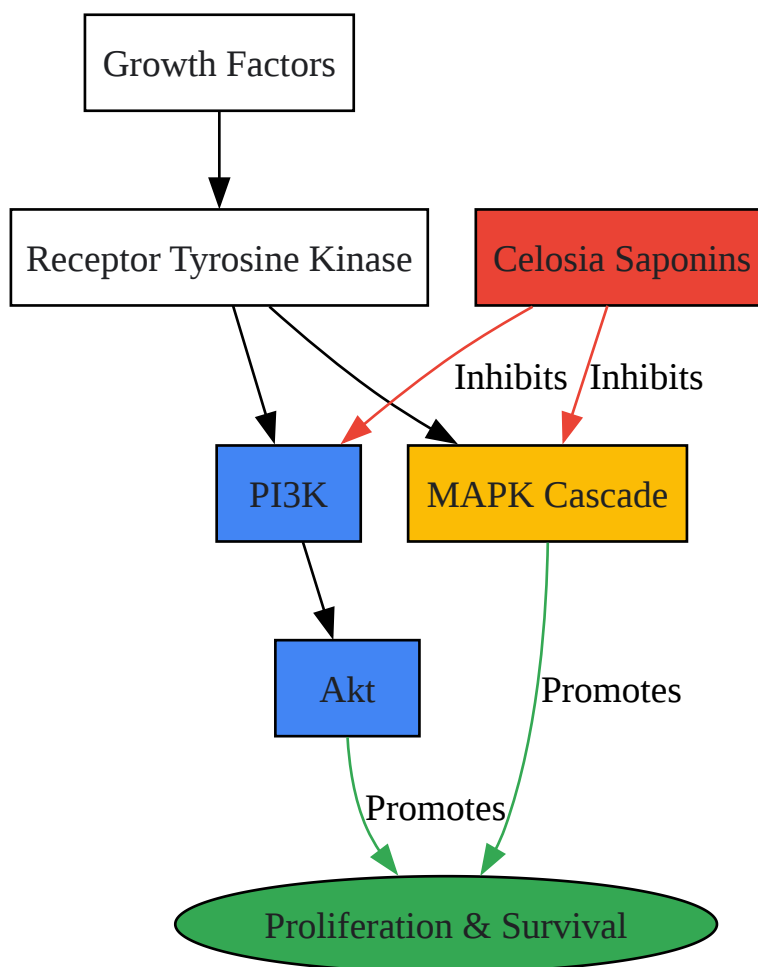


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Induction of Apoptosis by Celosia Saponins

Modulation of MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are critical for regulating cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a common feature of many cancers. Some saponins have been shown to exert their anticancer effects by inhibiting the MAPK and PI3K/Akt pathways, leading to decreased cancer cell proliferation and survival.[9][10]



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Inhibition of MAPK and PI3K/Akt Pathways

Conclusion

Triterpenoid saponins from the *Celosia* genus represent a valuable source of bioactive compounds with significant therapeutic potential. The celosins and cristatins isolated from *Celosia argentea* and *Celosia cristata* have demonstrated promising anti-inflammatory,

antitumor, and hepatoprotective activities in preclinical studies. This technical guide has provided a summary of the current quantitative data, detailed experimental protocols for their extraction and purification, and an overview of the key signaling pathways they modulate. Further research is warranted to fully elucidate the structure-activity relationships, optimize isolation and purification methods, and conduct more extensive in vivo studies to validate their therapeutic efficacy and safety. The continued exploration of these natural products holds promise for the development of novel therapeutic agents for a range of human diseases.

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